molecular formula C11H11N3O3 B1669367 2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone CAS No. 867276-98-0

2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone

Cat. No.: B1669367
CAS No.: 867276-98-0
M. Wt: 233.22 g/mol
InChI Key: KFRQROSRKSVROW-UHFFFAOYSA-N
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Properties

CX-717 is an ampakine compound. It is a positive allosteric modulator of AMPA receptors. Its action is theorized to be due to the facilitation of transmission at cortical synapses that use glutamate as a neurotransmitter. This in turn may promote plasticity at the synapse, which could translate into better cognitive performance. CX-717 works by allosterically binding to particular receptors in the brain, called AMPA-type glutamate receptors. This boosts the activity of glutamate, a neurotransmitter, and makes it easier to encode memory and to learn. In addition, CX717 could potentially strongly impact the up-regulation of BDNF (brain-derived neurotrophic factor) or NGF (nerve growth factor), two growth factors known to stimulate the formation of new circuitry in the brain associated with forming memory and cognition.

CAS No.

867276-98-0

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone

InChI

InChI=1S/C11H11N3O3/c15-11(14-3-5-16-6-4-14)8-1-2-9-10(7-8)13-17-12-9/h1-2,7H,3-6H2

InChI Key

KFRQROSRKSVROW-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC3=NON=C3C=C2

Canonical SMILES

C1COCCN1C(=O)C2=CC3=NON=C3C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ampakine CX-717;  Ampakine CX 717;  Ampakine CX717;  CX-717;  CX 717;  CX717

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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